1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 136705-70-9
VCID: VC0188177
InChI: InChI=1S/C18H36P2.C8H12.BF4.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
SMILES: [B-](F)(F)(F)F.CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh]
Molecular Formula: C28H56P2Rh+2
Molecular Weight: 557.609

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

CAS No.: 136705-70-9

Cat. No.: VC0188177

Molecular Formula: C28H56P2Rh+2

Molecular Weight: 557.609

* For research use only. Not for human or veterinary use.

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate - 136705-70-9

Specification

CAS No. 136705-70-9
Molecular Formula C28H56P2Rh+2
Molecular Weight 557.609
IUPAC Name cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
Standard InChI InChI=1S/C18H36P2.C8H12.BF4.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
Standard InChI Key AGJNEIFXKRWYOW-KJWGIZLLSA-P
SMILES [B-](F)(F)(F)F.CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh]

Introduction

Synthesis and Ligand Chemistry

The synthesis of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of the chiral phosphine ligand to a rhodium precursor. The chiral ligand, 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane (also known as (R,R)-Et-BPE), is a key component that determines the stereoselectivity of the resulting catalyst .

This ligand is commercially available with high enantiomeric purity (98+%), as indicated by supplier information from CymitQuimica, with a chemical formula that can be represented as (C₈H₁₆)PCH₂CH₂P(C₈H₁₆) . The synthesis of the catalyst complex typically involves the reaction of this chiral ligand with a rhodium precursor such as [Rh(cod)₂]BF₄ under controlled conditions.

The purity of the rhodium complex can vary depending on the application requirements, with commercial sources offering purity levels ranging from 99% (2N) to 99.99% (4N) for similar compounds . The high purity forms are particularly important for applications in pharmaceutical synthesis and detailed mechanistic studies.

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation Performance

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate exhibits exceptional performance in asymmetric hydrogenation reactions, particularly for functionalized alkenes. Research findings demonstrate that this catalyst and related rhodium complexes can achieve impressive enantioselectivity, often exceeding 99% enantiomeric excess (ee) under optimized conditions .

In a systematic study investigating the effect of catalyst loading on conversion and stereoselectivity, the following results were observed for a related rhodium catalyst system:

Catalyst Loading (%)Conversion (%)meso (%)R,R (%)S,S (%)
5.0100.01.20.298.6
2.0100.03.60.396.2
1.0100.04.80.594.7
0.5100.03.60.196.3
0.399.73.10.196.8
0.299.33.70.196.2
0.123.12.50.497.0
0.059.32.51.496.1

These data demonstrate that even at low catalyst loadings (0.2-0.3%), the conversion remains nearly quantitative while maintaining high stereoselectivity . This high catalytic efficiency is crucial for industrial applications where catalyst cost is a significant consideration.

Substrate Scope and Limitations

The catalyst shows versatility across various substrate classes, with particularly high performance for functionalized alkenes containing coordinating groups. The presence of hydroxyl, carboxyl, or amide functionalities in proximity to the alkene often enhances both reaction rate and stereoselectivity due to substrate-catalyst interactions through hydrogen bonding .

Reaction Mechanism and Kinetics

Mechanistic Insights

Detailed mechanistic studies using techniques such as high-pressure NMR spectroscopy and gas-uptake experiments have provided valuable insights into how this class of rhodium catalysts operates. For the asymmetric hydrogenation of functionalized alkenes, the reaction mechanism involves several key steps, including:

  • Coordination of the substrate to the rhodium center

  • Oxidative addition of hydrogen

  • Hydride migration to the coordinated alkene

  • Reductive elimination to form the hydrogenated product

Spectroscopic evidence supports the formation of a rhodium-substrate complex as an important intermediate in the catalytic cycle. NMR studies reveal characteristic signals for the coordinated species, with ³¹P NMR showing diagnostic peaks (δ P 32.05 ppm, ¹J P,Rh = 242.3 Hz, ²J P,P′ = 31 Hz; δ P 34.03 ppm, ¹J P,Rh = 149.5 Hz, ²J P,P′ = 31 Hz) .

Kinetic Analysis

Gas-uptake experiments provide insights into reaction kinetics, demonstrating positive-order dependencies on both substrate and hydrogen concentrations. The comparison of turnover frequencies (TOF) as a function of these parameters reveals that the reaction has a higher order in hydrogen concentration than in substrate concentration . This kinetic behavior is consistent with a rate-determining step late in the catalytic cycle, likely either oxidative addition of hydrogen or hydride migration.

The dependence of TOF on reaction conditions is summarized in the following table:

EntryInitial Substrate Concentration (M)H₂ Pressure (bar)Conversion (%)TOF (mol mol⁻¹h⁻¹)ee (%)
10.11099.567199.9
20.15109883499.4
30.2109887595.5
40.25109592499.1
50.22094162098
60.23087249898
70.240100339899

These data clearly demonstrate that increasing hydrogen pressure has a more pronounced effect on reaction rate than increasing substrate concentration, with TOF values increasing from 875 to 3398 mol mol⁻¹h⁻¹ as hydrogen pressure increases from 10 to 40 bar at a fixed substrate concentration of 0.2 M .

Supramolecular Interactions and Enantioselectivity

Hydrogen Bonding Effects

A distinctive feature of this catalyst system is the role of supramolecular interactions in determining catalytic performance. Hydrogen bonding between the catalyst and substrate plays a crucial role in stabilizing transition states and directing stereoselectivity. Experimental evidence from NMR studies shows significant downfield shifts of NH groups involved in hydrogen bonding (δ = 6.24 ppm), with large differences compared to non-hydrogen-bonded analogues (Δδ = 1.95 ppm) .

Computational studies support the importance of these interactions, revealing that hydrogen bonding can stabilize reaction pathways by approximately 2 kcal mol⁻¹ compared to alternative routes lacking such interactions . This energetic advantage explains the high enantioselectivity observed, as hydrogen-bonded transition states leading to the major enantiomer are preferentially stabilized.

Computational Analysis

The computational analysis also reveals that without hydrogen bonding stabilization, alternative reaction pathways become competitive, leading to reduced stereoselectivity. This finding emphasizes the importance of substrate-catalyst secondary interactions in achieving high enantioselectivity.

QuantityPrice (€)
100 mg75.00
500 mg300.00
2 g943.00

For related rhodium complexes with the benzene backbone, American Elements offers multiple purity grades :

  • (2N) 99% purity

  • (3N) 99.9% purity

  • (4N) 99.99% purity

These commercial sources make the catalyst accessible for both research and industrial applications, though pricing may vary based on quantity, purity, and supplier.

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